Methyl 3-Bromo-4-(methylsulfonyl)benzoate
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Overview
Description
Methyl 3-Bromo-4-(methylsulfonyl)benzoate: is an organic compound with the molecular formula C9H9BrO4S. It is a brominated benzoate ester with a methylsulfonyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Scientific Research Applications
Methyl 3-Bromo-4-(methylsulfonyl)benzoate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the preparation of complex molecules.
Biology: The compound is utilized in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents and potential drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Safety and Hazards
“Methyl 3-Bromo-4-(methylsulfonyl)benzoate” is considered hazardous. It has a GHS07 pictogram, a signal word of “Warning”, and hazard statements including H302 . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using protective clothing .
Relevant Papers A paper titled “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” was found . This paper describes the synthesis and structure of a novel ortho-fluoroazobenzene, which is related to “this compound”. The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Mechanism of Action
Target of Action
Methyl 3-Bromo-4-(methylsulfonyl)benzoate is a complex organic compound
Mode of Action
Brominated compounds often act by binding to specific sites on target proteins or enzymes, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Brominated compounds can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Like other similar compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The effects would depend on the specific targets and pathways it influences .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-Bromo-4-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-(methylsulfonyl)benzoate using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-Bromo-4-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 4-(methylsulfonyl)benzoate.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed:
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives.
Reduction Reactions: The major product is methyl 4-(methylsulfonyl)benzoate.
Oxidation Reactions: Sulfone derivatives are the primary products.
Comparison with Similar Compounds
Methyl 4-Bromo-3-methylbenzoate: This compound has a similar structure but lacks the methylsulfonyl group.
Methyl 4-(Bromomethyl)benzoate: It has a bromomethyl group instead of a bromine atom directly attached to the benzene ring.
4-Bromophenyl methyl sulfone: This compound has a similar sulfone group but differs in the position of the bromine atom.
Uniqueness: Methyl 3-Bromo-4-(methylsulfonyl)benzoate is unique due to the presence of both the bromine atom and the methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 3-bromo-4-methylsulfonylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4S/c1-14-9(11)6-3-4-8(7(10)5-6)15(2,12)13/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUKHGQKKHAEFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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